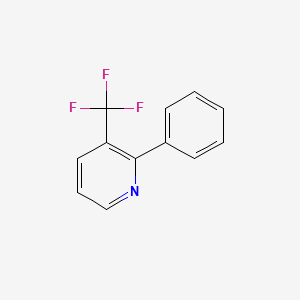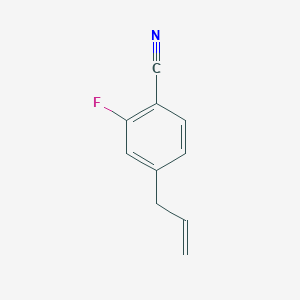
3-(4-Cyano-3-fluorophenyl)-1-propene
Overview
Description
“3-(4-Cyano-3-fluorophenyl)-1-propene” is a compound that contains a propene group attached to a phenyl ring. The phenyl ring has a cyano group (-CN) and a fluorine atom attached to it. The presence of these functional groups can significantly influence the properties of the compound .
Chemical Reactions Analysis
The chemical reactions that “3-(4-Cyano-3-fluorophenyl)-1-propene” might undergo would depend on the conditions and the other reactants present. The cyano group, fluorine atom, and propene group could all potentially participate in reactions .
Scientific Research Applications
Liquid Crystal Research
Summary of Application
4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) has been studied for its potential use in the development of liquid crystals due to its suitable mesogenic properties . Similarly, 4-Cyano-3-fluorophenyl 4-ethylbenzoate may also hold potential applications in the field of liquid crystals.
Methods of Application
The polymorphism and thermodynamic properties of 5CFPB were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
Results or Outcomes
Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The relationships between the thermodynamic stabilities of all phases were verified .
Thermodynamic Research
Summary of Application
The thermodynamic properties of compounds like 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) have been studied. These studies can provide valuable insights into the phase behavior and stability of similar compounds .
Results or Outcomes
Organic Synthesis
Summary of Application
Compounds like 4-Cyano-3-fluorophenylboronic acid, which contains a combination of functional groups like cyano, fluoro, and boronic acid, might be of interest for exploring its potential use in various organic synthesis .
Methods of Application
The specific methods of application in organic synthesis are not detailed in the available literature .
Results or Outcomes
The outcomes of this potential application are not specified in the available literature .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-2-3-8-4-5-9(7-12)10(11)6-8/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEWFGBXKNUPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296542 | |
| Record name | 2-Fluoro-4-(2-propen-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyano-3-fluorophenyl)-1-propene | |
CAS RN |
951888-50-9 | |
| Record name | 2-Fluoro-4-(2-propen-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(2-propen-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

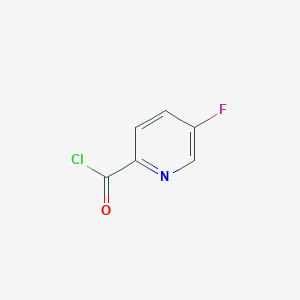
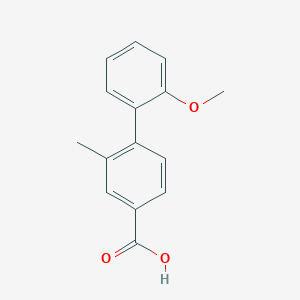
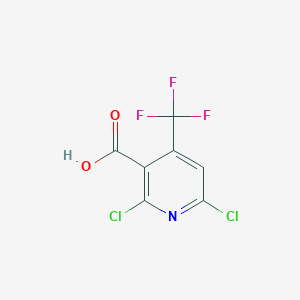
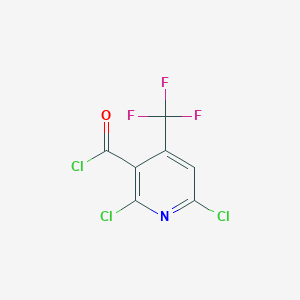
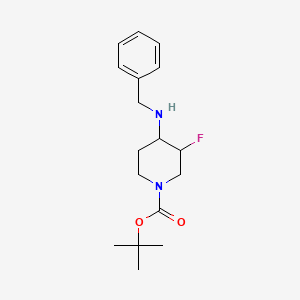
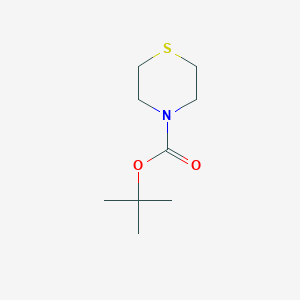
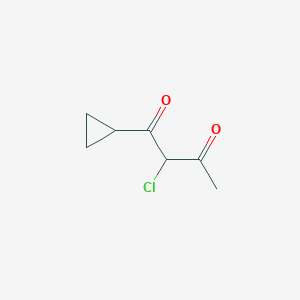
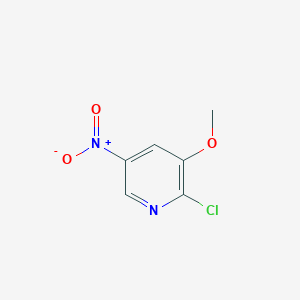
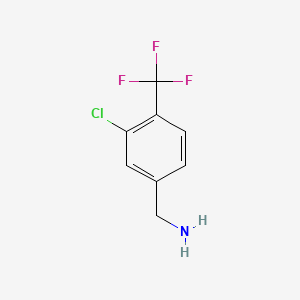
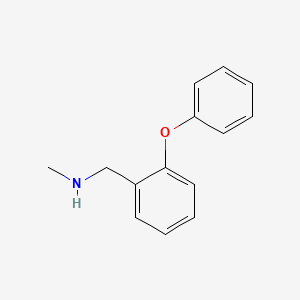
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
